![molecular formula C10H8ClNS B6615448 Thiazole, 2-(p-chlorophenyl)-4-methyl- CAS No. 25100-91-8](/img/structure/B6615448.png)
Thiazole, 2-(p-chlorophenyl)-4-methyl-
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Overview
Description
Thiazole, 2-(p-chlorophenyl)-4-methyl- is an organic compound that belongs to the thiazole family. It is a heterocyclic compound that is composed of two nitrogen atoms and one sulfur atom. The compound has a wide range of uses in the scientific community due to its unique properties.
Scientific Research Applications
Thiazole, 2-(p-chlorophenyl)-4-methyl- has a variety of applications in scientific research. It is used as a precursor in the synthesis of various pharmaceuticals and other compounds. It is also used as a catalyst in organic reactions and as an intermediate in the synthesis of other compounds. In addition, it is used in the synthesis of various dyes and pigments, as well as in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of thiazole, 2-(p-chlorophenyl)-4-methyl- is not yet fully understood. However, it is believed that the compound acts as a proton donor, donating a proton to a nucleophile. This allows the nucleophile to form a covalent bond with the thiazole ring. The proton is then released, allowing the reaction to proceed.
Biochemical and Physiological Effects
The biochemical and physiological effects of thiazole, 2-(p-chlorophenyl)-4-methyl- are not yet fully understood. However, it has been shown to have an effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. In addition, it has been shown to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs.
Advantages and Limitations for Lab Experiments
The advantages of using thiazole, 2-(p-chlorophenyl)-4-methyl- in laboratory experiments include its low cost, its high reactivity, and its low toxicity. However, there are also some limitations to using this compound. For example, it is not soluble in water and therefore cannot be used in aqueous solutions. In addition, it is not very stable in air and can decompose over time.
Future Directions
The future directions for thiazole, 2-(p-chlorophenyl)-4-methyl- include further research into its biochemical and physiological effects, as well as its potential applications in the pharmaceutical industry. In addition, further research into its mechanism of action and its potential uses as a catalyst in organic reactions is needed. Finally, further research into its potential uses in the synthesis of polymers and other materials is needed.
Synthesis Methods
Thiazole, 2-(p-chlorophenyl)-4-methyl- can be synthesized through a variety of methods. One of the most common methods is the reaction of 2-chloro-4-methylthiazole with a suitable amine. The reaction is carried out at elevated temperatures, typically between 110-120°C, and the product is isolated by recrystallization. Other methods of synthesis include the reaction of 2-chloro-4-methylthiazole with an alkyl halide, the reaction of 2-chloro-4-methylthiazole with an aldehyde, and the reaction of 2-chloro-4-methylthiazole with an acid chloride.
properties
IUPAC Name |
2-(4-chlorophenyl)-4-methyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNS/c1-7-6-13-10(12-7)8-2-4-9(11)5-3-8/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLUTFLCJITYBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40947960 |
Source
|
Record name | 2-(4-Chlorophenyl)-4-methyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40947960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-4-methylthiazole | |
CAS RN |
25100-91-8 |
Source
|
Record name | 2-(4-Chlorophenyl)-4-methyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40947960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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